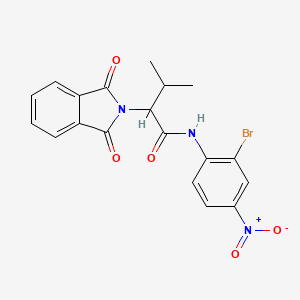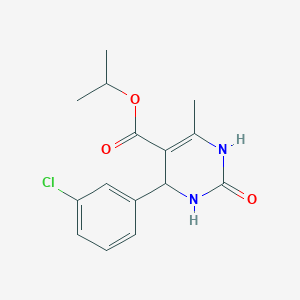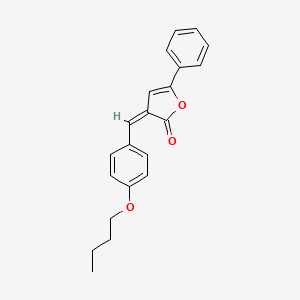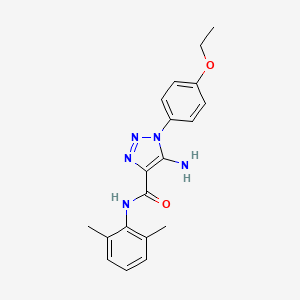
N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a vital role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in various types of cancer. Therefore, AG1478 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
AG1478 inhibits the activity of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the autophosphorylation of the receptor and downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
AG1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway. Additionally, AG1478 has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Inhibition of angiogenesis can lead to decreased tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AG1478 in lab experiments is its specificity for the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide tyrosine kinase. This allows for targeted inhibition of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway without affecting other signaling pathways. However, one limitation is that AG1478 has a relatively short half-life and can be rapidly metabolized in vivo, which may affect its efficacy in animal models.
Orientations Futures
There are several future directions for the research and development of AG1478. One potential direction is to explore the use of AG1478 in combination with other anti-cancer agents to improve its efficacy. Another direction is to investigate the potential of AG1478 as a therapeutic agent for other diseases that involve dysregulation of the N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide pathway, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of AG1478 for clinical use.
Méthodes De Synthèse
AG1478 can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-methoxyaniline with allylamine to form N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to yield N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide (AG1478).
Applications De Recherche Scientifique
AG1478 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that AG1478 inhibits the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of AG1478 in animal models of cancer.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-3-11-20-18(22)13-21(16-12-14(19)9-10-17(16)25-2)26(23,24)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIDXOFTWSJDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)


![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)

![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)
![1-methyl-3-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4893836.png)